2-(2,2-Difluoroethoxy)ethane-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century within the German dye industry. In 1932, the scientific community witnessed a pivotal discovery by Gerhard Domagk, who found that a red dye named Prontosil possessed remarkable antibacterial properties. arctomsci.com Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. arctomsci.com This discovery ushered in the era of sulfa drugs, the first class of broadly effective systemic antibacterial agents, predating the widespread use of penicillin. researchgate.netbiosynth.com The introduction of these drugs revolutionized medicine, providing the first effective treatments for many bacterial infections and significantly reducing mortality rates from diseases like pneumonia and scarlet fever. biosynth.com Over the decades, thousands of sulfonamide derivatives have been synthesized, expanding their therapeutic applications far beyond their antibacterial origins to include diuretics, antidiabetic agents, and anti-inflammatory drugs. arctomsci.comgoogle.com
Significance of Fluorine Substitution in Organic Molecules for Research
The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. researchgate.net Fluorine's small size and high electronegativity create a highly polarized and exceptionally strong carbon-fluorine bond, which can significantly alter a molecule's properties. google.combldpharm.com In medicinal chemistry, selective fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life. researchgate.netnih.gov It can also improve a molecule's binding affinity to target proteins and enhance its membrane permeability. researchgate.netgoogle.com The strategic placement of fluorine can modulate the acidity (pKa) of nearby functional groups, influencing a compound's solubility and pharmacokinetic profile. bldpharm.com It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in the field. google.com
Overview of Structure-Reactivity Relationships in Fluorinated Compounds
The unique properties of the fluorine atom have profound effects on the structure and reactivity of organic compounds. The strength of the C-F bond, one of the strongest in organic chemistry, imparts significant thermal and chemical stability to fluorinated molecules. echemi.com The high electronegativity of fluorine creates a strong dipole moment and can influence the electron density of adjacent atoms and functional groups. This can affect the reactivity of the molecule, for example, by altering the acidity of protons on neighboring carbons. bldpharm.com
The substitution of hydrogen with fluorine can also lead to conformational changes in a molecule due to steric and electronic effects. Despite fluorine's small van der Waals radius, which is only slightly larger than that of hydrogen, the electronic repulsion between fluorine atoms and other groups can influence the preferred three-dimensional shape of a molecule. bldpharm.com These conformational constraints can be crucial for a molecule's biological activity, as they can lock it into a shape that is optimal for binding to a biological target. nih.gov
Positioning of 2-(2,2-Difluoroethoxy)ethane-1-sulfonamide within Current Chemical Research Domains
While this compound is not the subject of extensive dedicated research in current scientific literature, its chemical structure suggests potential areas of interest. The molecule combines an aliphatic sulfonamide group with a difluoroethoxy moiety. Aliphatic sulfonamides are a class of compounds with a range of biological activities and are also used as synthetic intermediates. The presence of the 2,2-difluoroethoxy group is particularly noteworthy. This group can confer some of the beneficial properties of fluorination, such as increased metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry.
The synthesis of the precursor, 2-(2,2-difluoroethoxy)ethanesulfonyl chloride, indicates its availability as a chemical building block. Furthermore, the structurally related compound, 1,2-bis(2,2-difluoroethoxy)ethane, has been investigated for its use as an electrolyte in non-aqueous batteries, highlighting the potential of the difluoroethoxy group in materials science. googleapis.com Additionally, more complex sulfonamides incorporating a 2-(2,2-difluoroethoxy) group are key components of some herbicides. This suggests that this compound could serve as a valuable intermediate or a candidate for screening in agrochemical research.
Given the established importance of both the sulfonamide and organofluorine motifs, this compound can be positioned as a potentially useful building block in the synthesis of more complex molecules for pharmaceutical, agrochemical, and materials science applications. Its simple, yet functionally rich, structure makes it an interesting candidate for further investigation.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1461707-04-9 |
| Molecular Formula | C4H9F2NO3S |
| Molecular Weight | 189.18 g/mol |
| SMILES | O=S(N)(CCS(=O)(=O)N)OCC(F)F |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO3S/c5-4(6)3-10-1-2-11(7,8)9/h4H,1-3H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBJJYIEHCUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-04-9 | |
| Record name | 2-(2,2-difluoroethoxy)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of 2 2,2 Difluoroethoxy Ethane 1 Sulfonamide
Reactivity of the Sulfonamide Nitrogen
The sulfonamide functional group is a versatile center for chemical transformations. Its reactivity is characterized by the acidic nature of the N-H protons and the ability of the nitrogen atom to act as both a nucleophile (after deprotonation) and a site for electrophilic attack.
Acid-Base Properties and Tautomerism
Acid-Base Properties
The nitrogen atom in a primary sulfonamide like 2-(2,2-Difluoroethoxy)ethane-1-sulfonamide exhibits acidic properties due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). This effect delocalizes the lone pair of electrons from the nitrogen atom, weakening the N-H bond and facilitating its deprotonation. wikipedia.org The acidity of sulfonamides is an important factor in their chemical reactivity and biological interactions. core.ac.uk
The substituent attached to the sulfonyl group further modulates this acidity. In this specific molecule, the 2-(2,2-difluoroethoxy)ethyl group also possesses an electron-withdrawing character due to the highly electronegative fluorine atoms. This inductive effect is expected to further increase the acidity of the N-H protons, making this compound a stronger acid than a simple, unsubstituted alkanesulfonamide. Computational studies on various sulfonamides have shown that pKa values can range from approximately 5.9 to 12.6, depending on the electronic nature of the substituents. nih.govresearchgate.net A linear correlation between the equilibrium bond lengths within the sulfonamide group and aqueous pKa values has also been established, providing a powerful predictive tool. rsc.org
Tautomerism
Sulfonamides can exist in equilibrium with their tautomeric form, known as a sulfonimide. This prototropic tautomerism involves the migration of a proton from the nitrogen atom to one of the sulfonyl oxygen atoms. nih.goviucr.org
Theoretical studies using Density Functional Theory (DFT) have explored this equilibrium in various sulfonamides. rsc.orgresearchgate.net The findings indicate that in the gas phase, the sulfonamide tautomer is generally more stable, though the energy difference is small. rsc.orgresearchgate.net However, the equilibrium can be influenced by the solvent environment. An increase in solvent polarity tends to favor the sulfonimide form. nih.goviucr.orgrsc.orgresearchgate.net Therefore, in polar solvents, this compound may exhibit a greater population of its sulfonimide tautomer.
| Property | Description | Influencing Factors |
| Acidity | The N-H protons are acidic due to the electron-withdrawing SO₂ group. | The electron-withdrawing 2-(2,2-difluoroethoxy)ethyl group is expected to increase acidity. |
| Tautomerism | Exists in equilibrium between the sulfonamide and sulfonimide forms. | The sulfonimide form is favored in solvents of higher polarity. iucr.orgrsc.orgresearchgate.net |
Electrophilic and Nucleophilic Attack on the Sulfonamide Nitrogen
The sulfonamide nitrogen can participate in reactions with both electrophiles and nucleophiles, although its reactivity is highly dependent on the reaction conditions.
Nucleophilic Character
In its neutral state, the nitrogen atom of a primary sulfonamide is a poor nucleophile. The lone pair is delocalized by the powerful electron-withdrawing sulfonyl group, making it less available for donation. However, upon deprotonation by a suitable base, the resulting sulfonamide anion is a potent nucleophile. This anion can readily attack a wide range of electrophiles in reactions such as alkylation and acylation. organic-chemistry.org
Electrophilic Character
While the nitrogen atom itself is electron-rich, it can be a site for electrophilic amination, a process that forms a C-N bond through the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org More commonly, the sulfonamide group as a whole can be converted into an electrophilic species. For instance, recent methodologies have focused on activating primary sulfonamides by transforming them into transient N-sulfonylimines, which are then susceptible to attack by nucleophiles. nih.govorganic-chemistry.org Additionally, a novel nucleophilic substitution reaction has been described where a phosphide (B1233454) anion directly attacks the nitrogen of an arylsulfonamide, displacing the sulfonyl group. nih.gov In some contexts, such as during the oxidation of certain sulfonamide antibiotics, single-electron oxidation can lead to a radical cation, which can then undergo intramolecular nucleophilic attack. nih.gov
Derivatization Reactions at the Nitrogen Center
The primary sulfonamide group is not merely an inert structural component; it is a versatile handle for chemical modification and late-stage functionalization of molecules. organic-chemistry.org
Classic derivatization reactions primarily involve the nucleophilic sulfonamide anion.
N-Alkylation and N-Arylation: The deprotonated sulfonamide can react with alkyl or aryl halides to form secondary or tertiary sulfonamides. organic-chemistry.org
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides. organic-chemistry.org
Modern synthetic methods have expanded the scope of sulfonamide derivatization significantly, treating the group as a versatile precursor rather than a terminal functionality. organic-chemistry.orgresearchgate.net
Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into highly electrophilic sulfonyl chlorides using activating agents like pyrylium (B1242799) salts. nih.gov These intermediates can then react with a wide array of nucleophiles to form complex sulfonamides, sulfonates, and other sulfur-containing compounds. nih.gov
Reductive Deamination to Sulfinates: N-heterocyclic carbene (NHC)-catalyzed reactions can convert primary sulfonamides into sulfinate intermediates. nih.govorganic-chemistry.org These sulfinates are valuable building blocks that can be transformed into sulfones, sulfonic acids, or used in cross-coupling reactions. organic-chemistry.org
Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling reactions can engage the C-N bond of benzylic sulfonamides with alkyl chlorides, demonstrating that even the typically robust C-N bond can be manipulated. acs.org
| Reaction Type | Reagents/Conditions | Product |
| N-Alkylation | Base, Alkyl Halide | Secondary/Tertiary Sulfonamide |
| N-Acylation | Base, Acyl Chloride/Anhydride | N-Acylsulfonamide |
| Conversion to Sulfonyl Chloride | Pyrylium Salt (Pyry-BF₄) | R-SO₂Cl |
| Reductive Deamination | NHC Catalyst | R-SO₂⁻ (Sulfinate) |
Reactivity of the Ether Linkage
The ether linkage (C-O-C) in this compound is generally stable, but it can undergo cleavage under specific, often harsh, conditions. The presence of fluorine atoms on the ethoxy group has a pronounced effect on the bond's stability and degradation pathways.
Stability and Degradation Pathways
Despite this stability, degradation can occur through specific pathways:
Reductive Degradation: Studies on perfluoroalkyl ether carboxylic acids (PFECAs) show that degradation can be initiated by hydrated electrons. escholarship.orgresearchgate.net This process can lead to the cleavage of the C-O ether bond, generating unstable perfluoroalcohols that promote further defluorination. escholarship.orgresearchgate.net
Oxidative Biodegradation: A common aerobic biodegradation pathway for fluoroalkylethers involves enzymatic attack. nih.gov This is often initiated by monooxygenases that hydroxylate the α-carbon (the -CH₂- group) adjacent to the ether oxygen. This forms an unstable hemiacetal intermediate, which then decomposes, cleaving the C-O bond to yield an alcohol and an aldehyde. nih.gov For this compound, this would likely occur on the ethane (B1197151) side of the ether linkage.
Cleavage Reactions of the C-O-C Bond
The cleavage of the ether C-O bond typically requires forcing conditions, most commonly treatment with strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. unacademy.com
The generally accepted mechanism involves two steps:
Protonation: The ether oxygen is first protonated by the strong acid to form a dialkyloxonium ion. This converts the alkoxy group into a good leaving group (an alcohol).
Nucleophilic Attack: A nucleophile, typically the halide ion (I⁻ or Br⁻) from the acid, attacks one of the adjacent carbon atoms via an Sₙ2 mechanism, displacing the alcohol and forming an alkyl halide. unacademy.com
In the case of an asymmetric ether like this compound, the halide can attack one of two carbons. The Sₙ2 reaction is sensitive to steric hindrance, favoring attack at the less substituted carbon. Both carbons adjacent to the ether oxygen are primary, but their electronic environments are different. The carbon of the 2,2-difluoroethoxy group is significantly more electron-deficient due to the fluorine atoms, which may disfavor the approach of the nucleophile. Therefore, nucleophilic attack is more likely to occur at the carbon of the ethane-1-sulfonamide moiety.
Possible Cleavage Products under Acidic Conditions (e.g., HI):
Path A (Attack at Ethanesulfonamide (B75362) Carbon): 2-(Iodoethane)-1-sulfonamide + 2,2-Difluoroethanol (B47519)
Path B (Attack at Difluoroethoxy Carbon): 2-(2,2-Difluoroethoxy)ethane + 1-Iodo-2,2-difluoroethane
Given the electronic effects, Path A is the more probable route. If an excess of the acid is used, the 2,2-difluoroethanol formed in Path A could be further converted to 1-iodo-2,2-difluoroethane. unacademy.com
Influence of the Geminal Difluorine Group on Molecular Reactivity
Electronic Effects (Inductive and Mesomeric)
The primary influence of the geminal difluoro group is its strong electron-withdrawing inductive effect (-I). Fluorine is the most electronegative element, and its presence causes a significant polarization of the carbon-fluorine bonds. This effect is transmitted through the carbon skeleton, influencing adjacent functional groups.
Activation of the Sulfonamide N-H Bond: The electron-withdrawing nature of the 2,2-difluoroethoxy group enhances the acidity of the proton on the sulfonamide nitrogen. This increased acidity can be attributed to the stabilization of the resulting conjugate base (sulfonamidate anion) through the inductive effect. The delocalization of the negative charge is facilitated, making the proton more susceptible to abstraction by a base. This heightened acidity is a key factor in many reactions involving sulfonamides. nih.gov
Influence on the Ether Linkage: The strong -I effect of the CF2 group deactivates the adjacent ether oxygen, making it less Lewis basic and less prone to protonation or coordination with Lewis acids. This can affect the stability and reactivity of the ether bond under acidic conditions.
Mesomeric Effects: While the primary electronic contribution of the difluoroalkyl group is inductive, hyperconjugation involving C-F bonds can also play a role, albeit a minor one, in stabilizing certain conformations. However, significant mesomeric (resonance) effects are not a characteristic of this group. The sulfonamide group itself exhibits resonance, which is crucial to its chemical properties. The electron-withdrawing sulfonamide substituent can weaken sigma-bonding in other parts of a molecule. nih.gov
The following table summarizes the key electronic effects:
| Group | Primary Electronic Effect | Consequence on this compound |
| CHF₂CH₂O- | Strong Inductive Effect (-I) | Increases acidity of sulfonamide N-H; Reduces basicity of ether oxygen |
| -SO₂NH₂ | Electron-withdrawing | Contributes to the overall electronic profile and reactivity |
Conformational Preferences and Steric Interactions
The size and stereoelectronic properties of the geminal difluoro group also influence the molecule's three-dimensional shape and steric accessibility.
Gauche Effect: The presence of electronegative fluorine atoms can lead to a preference for a gauche conformation around the O-C-C-S bonds, a phenomenon known as the gauche effect. This can influence the molecule's preferred shape in solution and its ability to bind to biological targets or catalyst surfaces.
Steric Hindrance: The difluoromethyl group is sterically more demanding than a methyl group. mdpi.com This steric bulk can hinder the approach of reagents to nearby reactive centers, potentially influencing the regioselectivity and stereoselectivity of reactions. For example, reactions at the sulfonamide nitrogen or the α-carbon of the ethanesulfonyl group may be sterically influenced.
Potential for Redox Reactions and Functional Group Interconversions
The sulfonamide functional group is generally stable to redox conditions but can participate in specific transformations. The presence of the difluoroethoxy moiety can modulate this reactivity.
Redox Reactions: While the carbon-fluorine bond is highly stable and resistant to reduction, the sulfonamide group can be involved in redox processes. For instance, certain sulfonamides can act as precursors for N-S intermediates in cross-coupling reactions. rsc.org Theoretical studies on fluorinated sulfonamides, such as triflamide, have shown different reactivity in oxidative sulfamidation of alkenes compared to their non-fluorinated counterparts, suggesting the electronic effects of the fluoroalkyl group are critical. nih.gov In the context of this compound, the electron-withdrawing nature of the side chain would be expected to influence the stability and reactivity of any radical or ionic intermediates formed during a redox process.
Functional Group Interconversions: The sulfonamide group is a versatile functional handle for various chemical transformations. vanderbilt.edu
N-Alkylation/N-Arylation: The acidic N-H bond readily allows for deprotonation followed by reaction with electrophiles to form N-substituted sulfonamides.
Conversion to Sulfonyl Chlorides: Under specific conditions, the sulfonamide can be converted back to a sulfonyl chloride, which is a versatile intermediate for introducing the sulfonyl group into other molecules.
Reductive Cleavage: Although challenging, the S-N bond can be cleaved under strong reducing conditions.
The following table outlines potential functional group interconversions for the sulfonamide moiety:
| Reaction Type | Reagents (Examples) | Product |
| N-Alkylation | Base (e.g., K₂CO₃), Alkyl halide | N-Alkyl-2-(2,2-difluoroethoxy)ethane-1-sulfonamide |
| Hofmann Rearrangement | Strong oxidizing agent (e.g., NaOBr) | 2-(2,2-Difluoroethoxy)ethanamine |
| Conversion to Sulfonate Esters | Via conversion to sulfonyl chloride followed by alcoholysis | Alkyl 2-(2,2-difluoroethoxy)ethanesulfonate |
Advanced Spectroscopic and Analytical Characterization Techniques for Organofluorine Sulfonamides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F).
The ¹H NMR spectrum of 2-(2,2-Difluoroethoxy)ethane-1-sulfonamide is expected to show distinct signals for each unique proton environment. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. The ethyl chain protons would present as two sets of triplets, coupled to each other. The protons on the carbon adjacent to the sulfonamide group would be deshielded and appear further downfield compared to the protons on the carbon adjacent to the ether oxygen. The difluoroethoxy group contains a methylene (B1212753) group (-OCH₂-) and a difluoromethyl proton (-CHF₂). The methylene protons would appear as a triplet of doublets, due to coupling with both the adjacent ethyl protons and the geminal fluorine atoms. The difluoromethyl proton would exhibit a characteristic triplet of triplets due to coupling with the adjacent methylene protons and the two fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| -SO₂NH ₂ | Variable (Broad Singlet) | bs | N/A |
| -CH F₂ | 5.8 - 6.2 | tt | JH-F ≈ 55-60, JH-H ≈ 3-5 |
| -OCH ₂CHF₂ | 3.8 - 4.2 | dt | JH-H ≈ 5-7, JH-F ≈ 3-5 |
| -SO₂CH ₂CH₂- | 3.2 - 3.6 | t | JH-H ≈ 7-8 |
Note: These are predicted values and actual experimental data may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom of the difluoromethyl group (-CHF₂) would be significantly affected by the attached fluorine atoms, appearing as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JC-F). The other carbon signals for the ethyl and ethoxy chains would appear at chemical shifts characteristic of carbons adjacent to sulfur and oxygen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| -C HF₂ | 112 - 118 | t |
| -OC H₂CHF₂ | 68 - 72 | t |
| -SO₂C H₂CH₂- | 50 - 55 | s |
Note: These are predicted values and actual experimental data may vary. 't' denotes triplet, 's' denotes singlet in a proton-decoupled spectrum.
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent. They would produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet of triplets due to coupling with the geminal proton (-CHF₂) and the vicinal methylene protons (-OCH₂-).
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. Therefore, characteristic fragments would be expected from the loss of SO₂, the sulfonamide group (-SO₂NH₂), and cleavage of the ether linkage. The presence of the difluoroethoxy moiety would lead to unique fragments containing fluorine.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Possible Structure |
|---|---|
| [M-SO₂]⁺ | C₄H₉F₂NO⁺ |
| [M-SO₂NH₂]⁺ | C₄H₈F₂O⁺ |
| [CH₂SO₂NH₂]⁺ | Ethanesulfonamide (B75362) fragment |
Note: The observed fragmentation will depend on the ionization technique used (e.g., EI, ESI).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfonamide group. Two distinct bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the range of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would appear as two bands in the region of 3350-3250 cm⁻¹. The C-F stretching vibrations will produce strong, characteristic bands, typically in the 1100-1000 cm⁻¹ region. The C-O-C ether linkage would show a stretching vibration around 1150-1085 cm⁻¹.
Raman spectroscopy would also detect these vibrations, though the relative intensities of the peaks would differ from the IR spectrum. S=O and C-S bonds often give strong Raman signals.
Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂ (Sulfonamide) | N-H Stretch | 3350 - 3250 |
| -SO₂- (Sulfonamide) | Asymmetric S=O Stretch | 1350 - 1310 |
| -SO₂- (Sulfonamide) | Symmetric S=O Stretch | 1160 - 1140 |
| C-O-C (Ether) | C-O Stretch | 1150 - 1085 |
Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purity analysis of non-volatile compounds like sulfonamides. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would likely be effective. Detection would typically be performed using a UV detector, as the sulfonamide group, although not a strong chromophore, should provide sufficient absorbance. The purity would be determined by the area percentage of the main peak relative to any impurity peaks.
Gas Chromatography (GC): The suitability of GC for analyzing this compound would depend on its thermal stability and volatility. Sulfonamides can sometimes be challenging to analyze by GC without derivatization due to their polarity and potential for thermal degradation. If the compound is sufficiently stable, a polar capillary column would be used, and detection would likely be achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
Theoretical and Computational Chemistry Studies of 2 2,2 Difluoroethoxy Ethane 1 Sulfonamide
Electronic Structure and Bonding Analysis via Quantum Mechanics
Analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity. researchgate.net The HOMO is typically localized around the more electron-rich parts of the molecule, such as the sulfonamide nitrogen and oxygen atoms, which act as electron donors. Conversely, the LUMO, an electron acceptor, is distributed around the sulfur atom and the ethoxy chain. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Detailed geometric parameters can be calculated to provide a precise three-dimensional picture of the molecule.
Table 1: Predicted Geometrical Parameters for 2-(2,2-Difluoroethoxy)ethane-1-sulfonamide (Note: Data are illustrative and based on typical values from DFT calculations at the B3LYP/6-311++G(d,p) level.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S=O | 1.435 | O=S=O | 120.5 |
| S-N | 1.630 | O=S-N | 106.8 |
| S-C | 1.780 | S-N-H | 115.0 |
| C-F | 1.350 | F-C-F | 106.5 |
Conformational Analysis and Energy Landscapes
The presence of several single bonds in this compound allows for significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds. researchgate.net The potential energy landscape (PEL) maps the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformers and the energy barriers between them. chemrxiv.orgchemrxiv.org
Key rotations include those around the C-C, C-O, C-S, and S-N bonds. Molecular dynamics simulations and systematic scans of dihedral angles can be used to explore this landscape. nih.gov The interactions between the difluoroethoxy tail and the sulfonamide headgroup, including potential intramolecular hydrogen bonding and steric hindrance, are critical in determining the preferred conformations. The solvent environment can also significantly modulate the conformational energy landscape. chemrxiv.orgchemrxiv.org
Table 2: Relative Energies of Hypothetical Stable Conformers (Note: Energies are illustrative, calculated relative to the most stable conformer.)
| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | ~180° (anti) | 0.00 | 75.2 |
| B (Local Minimum) | ~65° (gauche) | 1.15 | 14.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are expected around the oxygen atoms of the sulfonamide group, the nitrogen atom, and the highly electronegative fluorine atoms.
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The most positive regions are typically found around the hydrogen atoms bonded to the nitrogen of the sulfonamide group (N-H).
Neutral Potential (Green): Regions with near-zero potential, often corresponding to the carbon backbone.
This visualization provides critical insights into intermolecular interactions, such as hydrogen bonding, which are essential for drug-receptor binding and material self-assembly. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters through Computational Models
Computational models can accurately predict various spectroscopic parameters, aiding in the structural characterization of new compounds. By simulating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, computational chemistry serves as a powerful complement to experimental spectroscopy.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. researchgate.net For this compound, characteristic peaks can be assigned to specific functional groups, helping to confirm its structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants for atoms like ¹H, ¹³C, and ¹⁹F, which are then converted to chemical shifts. researchgate.net These predicted shifts can be compared with experimental data to validate the proposed structure and assign specific resonances.
Table 3: Predicted Characteristic Vibrational Frequencies (Note: Frequencies are illustrative and based on typical DFT calculations.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Sulfonamide (R-SO₂NH₂) | 3350 |
| C-H Stretch | Alkane (C-H) | 2950 - 3050 |
| S=O Asymmetric Stretch | Sulfonamide (O=S=O) | 1340 |
| S=O Symmetric Stretch | Sulfonamide (O=S=O) | 1160 |
| C-F Stretch | Fluoroalkane (CF₂) | 1100 - 1150 |
Reaction Pathway and Mechanism Elucidation via Transition State Theory
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By applying transition state theory, researchers can map out the entire reaction pathway from reactants to products, identifying intermediate species and the high-energy transition states that connect them. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a critical factor governing the reaction rate.
For this compound, a potential reaction of interest could be the deprotonation of the acidic sulfonamide proton. Computational models can be used to:
Optimize the geometries of the reactant, the base, the transition state, and the resulting conjugate base and acid.
Calculate the activation energy barrier for the proton transfer.
Analyze the vibrational modes of the transition state to confirm it represents the correct reaction coordinate (characterized by a single imaginary frequency). researchgate.net
Such studies provide a detailed, atomistic understanding of reaction kinetics and mechanisms that is often difficult to obtain through experimental means alone. researchgate.net
Drug Discovery and Materials Science-Oriented Computational Screening (Methodological Focus)
The structural and electronic properties of this compound make it a candidate for evaluation in both drug discovery and materials science. Computational screening methods allow for the rapid, cost-effective assessment of thousands of molecules for specific applications. schrodinger.comnih.gov
Drug Discovery: Sulfonamides are a well-known class of therapeutic agents. nih.govyork.ac.uk In a computational drug discovery workflow, this molecule could be subjected to:
Molecular Docking: The molecule would be computationally "docked" into the active site of a target protein (e.g., an enzyme like carbonic anhydrase) to predict its binding affinity and orientation.
Pharmacophore Modeling: Its 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) would be compared to known active compounds.
ADMET Prediction: Its physicochemical properties (molecular weight, logP, number of hydrogen bond donors/acceptors) would be calculated to assess its "drug-likeness" according to frameworks like Lipinski's Rule of Five and to predict its absorption, distribution, metabolism, excretion, and toxicity profile. nih.gov
Materials Science: The presence of polar groups and fluorine atoms suggests potential applications in materials science, for instance, as a component in electrolytes for batteries. msesupplies.com Computational screening in this context would involve:
Quantum Chemical Calculations: To predict properties like dipole moment, polarizability, and electronic conductivity.
Molecular Dynamics Simulations: To simulate the behavior of the molecule in a condensed phase, predicting properties such as viscosity, diffusion coefficients, and ionic conductivity when mixed with a salt.
These computational approaches enable a "predict-first" methodology, allowing researchers to prioritize the synthesis and experimental testing of only the most promising candidates, thereby accelerating innovation. schrodinger.com
Structure Activity Relationship Sar and Structural Analogue Design Principles
Methodologies for Systematic Structural Variation
The systematic structural variation of a lead compound like 2-(2,2-difluoroethoxy)ethane-1-sulfonamide is a cornerstone of drug discovery, aiming to elucidate the pharmacophore and optimize biological activity. This process involves methodical modifications to the molecule's core structure. For aliphatic sulfonamides, this typically involves alterations to the alkyl chain, the sulfonamide group itself, and any terminal substituents.
Key strategies for systematic structural variation include:
Homologation: This involves systematically increasing or decreasing the length of the ethyl linker between the sulfonamide and the difluoroethoxy group. This can reveal the optimal distance required for interaction with a biological target.
Isosteric and Bioisosteric Replacement: Functional groups are replaced with other groups that have similar steric or electronic properties. For instance, the sulfonamide group could be replaced with a sulfinamide or a reversed sulfonamide to alter its hydrogen bonding capabilities and pKa.
Conformational Constraint: Introducing cyclic structures or rigid linkers in place of the flexible ethyl chain can lock the molecule into a specific conformation. This can enhance binding affinity by reducing the entropic penalty upon binding to a target.
Positional Isomerism: The position of the difluoroethoxy group on the ethyl chain could be varied, although in this specific molecule, this is not applicable without altering the core ethanesulfonamide (B75362) structure.
| Modification Strategy | Structural Change Example | Potential Impact on Activity |
|---|---|---|
| Homologation | Changing the ethyl linker to a propyl or methyl linker | Alters the spatial relationship between the sulfonamide and difluoroethoxy groups, potentially affecting target binding. |
| Isosteric Replacement | Replacing the sulfonamide (-SO2NH2) with a sulfinamide (-SONH2) | Modifies the electronic properties and hydrogen bonding capacity of the polar head group. |
| Conformational Constraint | Incorporating the ethyl linker into a cyclopropane (B1198618) ring | Reduces conformational flexibility, which can lead to increased binding affinity and selectivity. |
Rational Design of Sulfonamide Analogues
Rational drug design leverages the understanding of a biological target's three-dimensional structure and mechanism of action to design molecules with high affinity and selectivity. For sulfonamide analogues, this often involves targeting enzymes where the sulfonamide moiety can act as a zinc-binding group, mimicking a substrate or transition state. nih.gov
The design process for analogues of this compound would consider the following:
Target-Based Design: If the biological target is known, its active site can be modeled to design analogues that fit optimally. The sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases. The difluoroethoxy tail can be designed to interact with hydrophobic pockets within the active site.
Scaffold Hopping: This involves replacing the ethanesulfonamide core with a different chemical scaffold while retaining the key interacting groups (the sulfonamide and the difluoroethoxy tail). This can lead to novel intellectual property and improved pharmacokinetic profiles.
Privileged Structures: The sulfonamide moiety is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Designing analogues that incorporate this feature is a common strategy.
| Design Principle | Application to this compound | Expected Outcome |
|---|---|---|
| Target-Based Design | Modeling the compound in the active site of a target enzyme to optimize interactions of the difluoroethoxy tail. | Increased potency and selectivity. |
| Scaffold Hopping | Replacing the ethane (B1197151) linker with a more rigid aromatic or heterocyclic ring. | Novel chemical entities with potentially different ADME properties. |
| Privileged Structures | Retaining the sulfonamide group while modifying other parts of the molecule. | Increased likelihood of biological activity. |
Impact of Difluoroethoxy Group Modifications on Molecular Architecture
The difluoroethoxy group plays a significant role in defining the physicochemical properties of this compound. Fluorine is a highly electronegative atom, and its introduction into organic molecules can have profound effects on their conformation, lipophilicity, metabolic stability, and pKa.
Modifications to the difluoroethoxy group and their potential impacts include:
Varying the Degree of Fluorination: Changing the difluoroethoxy group to a monofluoroethoxy or a trifluoroethoxy group would systematically alter the molecule's electronic properties and lipophilicity. Generally, increasing fluorination enhances metabolic stability and can increase binding affinity through favorable interactions with the target.
Altering the Alkoxy Chain Length: Extending the ethoxy to a propoxy or butoxy chain would increase the molecule's size and lipophilicity, potentially allowing it to access deeper hydrophobic pockets in a target protein.
Positional Isomerism of Fluorine Atoms: Moving the fluorine atoms from the 2-position to the 1-position of the ethoxy group would create a new set of analogues with different electronic and conformational properties.
The presence of the two fluorine atoms on the terminal carbon of the ethoxy group can also induce a gauche effect, influencing the preferred conformation of the side chain. This can have a significant impact on how the molecule presents itself to a biological target.
| Modification | Example | Effect on Molecular Properties |
|---|---|---|
| Degree of Fluorination | -OCH2CF3 (Trifluoroethoxy) | Increases lipophilicity and metabolic stability. |
| Alkoxy Chain Length | -O(CH2)2CF2H (Difluoropropoxy) | Increases size and hydrophobicity. |
| Positional Isomerism | -OCHFCH2F (1,2-Difluoroethoxy) | Alters the dipole moment and conformational preferences. |
Computational Tools in SAR Studies for Novel Compound Generation
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design-synthesis-test cycle. For SAR studies of this compound, various computational methods can be employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. For a library of analogues of this compound, QSAR can be used to predict the activity of unsynthesized compounds and to identify the key molecular descriptors that govern activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can be used to visualize how analogues of this compound might interact with a target's active site, guiding the design of new compounds with improved binding affinities.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions and the influence of conformational changes.
Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding affinities of a series of closely related ligands, providing a quantitative prediction of the effect of structural modifications.
| Computational Tool | Application in SAR | Information Gained |
|---|---|---|
| QSAR | Predicting the biological activity of a library of sulfonamide analogues. | Identification of key physicochemical properties for activity. |
| Molecular Docking | Visualizing the binding mode of analogues in a target's active site. | Hypotheses for improving binding affinity and selectivity. |
| MD Simulations | Assessing the stability of the ligand-protein complex. | Understanding the dynamic nature of the binding interaction. |
| FEP | Calculating the relative binding free energies of analogues. | Quantitative prediction of the impact of structural changes. |
Combinatorial Chemistry Approaches for Analogue Library Synthesis
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, known as a library, in a parallel or automated fashion. This approach is highly valuable for exploring the SAR of a lead compound like this compound.
Key aspects of applying combinatorial chemistry to this compound include:
Solid-Phase Synthesis: The synthesis can be adapted to a solid support, where one of the starting materials is attached to a resin bead. This facilitates purification as excess reagents and byproducts can be washed away. For example, a library of sulfonamides could be generated by reacting a resin-bound amine with a diverse set of sulfonyl chlorides.
Parallel Synthesis: Multiple reactions are carried out simultaneously in separate reaction vessels, allowing for the creation of a spatially addressed library where the structure of each compound is known based on its location.
"Libraries from Libraries" Approach: A core scaffold can be synthesized and then further diversified in subsequent reaction steps to generate multiple libraries from a single starting point. For instance, a library of primary sulfonamides could be further reacted with a variety of alkylating agents to produce a library of secondary sulfonamides.
| Combinatorial Approach | Description | Advantage for SAR Studies |
|---|---|---|
| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Facilitates purification and automation. |
| Parallel Synthesis | Simultaneous synthesis of individual compounds in an array format. | Allows for the rapid generation of a large number of discrete compounds for screening. |
| "Libraries from Libraries" | A core library is used as the starting point for further diversification. | Maximizes the chemical diversity explored from a common scaffold. |
Interdisciplinary Research Perspectives and Future Directions
Integration of Synthetic Chemistry with Advanced Analytical Techniques
The synthesis of 2-(2,2-difluoroethoxy)ethane-1-sulfonamide necessitates a multi-step approach, likely commencing with the preparation of the key intermediate, 2-(2,2-difluoroethoxy)ethanol (B1465063). This can be achieved by reacting 2,2-difluoroethanol (B47519) with ethylene (B1197577) carbonate in the presence of a base. The subsequent conversion to an ethanesulfonyl chloride, followed by reaction with ammonia (B1221849) or a protected amine, would yield the target sulfonamide.
Advanced analytical techniques are crucial for the unambiguous characterization of this compound and its intermediates. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for elucidating the molecular structure. numberanalytics.comredalyc.org ¹⁹F NMR is especially powerful for confirming the presence and chemical environment of the fluorine atoms. numberanalytics.comredalyc.org For more complex analyses, tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns and provide further structural confirmation. numberanalytics.com Additionally, techniques like Combustion Ion Chromatography (CIC) can be used for the quantitative analysis of total organofluorine content, ensuring the purity of the synthesized compound. chromatographyonline.comnih.gov
| Analytical Technique | Purpose in the Analysis of this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for confirmation of elemental formula. numberanalytics.com |
| ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Elucidates the complete molecular structure and confirms the fluorine environment. numberanalytics.comredalyc.org |
| Tandem Mass Spectrometry (MS/MS) | Offers detailed structural information through fragmentation analysis. numberanalytics.com |
| Combustion Ion Chromatography (CIC) | Quantifies the total organofluorine content to assess purity. chromatographyonline.comnih.gov |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups such as S=O and N-H bonds. numberanalytics.com |
Exploration of Novel Reaction Pathways for Fluorine Incorporation
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. tandfonline.comrsc.org While the synthesis of this compound can rely on commercially available fluorinated starting materials, the broader field of organofluorine chemistry is continually exploring more efficient and selective fluorination methods. cas.cnmdpi.com
Emerging trends in fluorination include electrochemical and photochemical methods, which offer greener alternatives to traditional reagents. numberanalytics.com Enzymatic fluorination, using enzymes like fluorinases, presents a highly selective approach for introducing fluorine under mild conditions. numberanalytics.com For the synthesis of compounds like this compound, research could focus on late-stage fluorination strategies, where fluorine is introduced at a later step in the synthetic sequence. This approach is particularly valuable in drug discovery for the rapid generation of fluorinated analogs. cas.cn
Recent advancements have also focused on the development of novel fluorinating agents and catalytic systems to enhance the efficiency and selectivity of fluorination reactions. numberanalytics.com These new methods could potentially streamline the synthesis of the 2,2-difluoroethoxy motif and other fluorinated building blocks. numberanalytics.com
Development of High-Throughput Screening Methodologies for Chemical Properties
High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of compounds for desired properties. acs.orgsouthernresearch.org For a compound like this compound, HTS could be employed to assess a range of chemical and biological properties.
HTS assays can be developed to measure various parameters, including solubility, stability, and permeability. nih.govingentaconnect.com In a drug discovery context, HTS would be used to screen for biological activity against specific targets, such as enzymes or receptors. acs.orgsouthernresearch.org The development of miniaturized assays in 96-, 384-, or even 1536-well plate formats allows for the screening of thousands of compounds daily. southernresearch.orgacs.org
Modern HTS platforms often integrate robotics and sophisticated data analysis software to manage the large volumes of data generated. hilarispublisher.com For sulfonamide libraries, specific HTS assays have been developed to identify inhibitors of various enzymes. acs.org The unique properties conferred by the difluoroethoxy group might lead to novel activities that can be uncovered through broad screening campaigns. tandfonline.com
| HTS Assay Type | Potential Application for this compound |
| Biochemical Assays | Screening for inhibitory activity against a panel of enzymes (e.g., kinases, proteases). acs.org |
| Cell-Based Assays | Assessing effects on cellular processes, such as proliferation or signaling pathways. southernresearch.org |
| ADME Screening | Early-stage evaluation of absorption, distribution, metabolism, and excretion properties. nih.govingentaconnect.com |
| Physicochemical Property Screening | High-throughput determination of solubility, stability, and lipophilicity. |
Emerging Trends in Organofluorine Chemistry and Sulfonamide Research
The fields of organofluorine chemistry and sulfonamide research are continuously evolving, driven by the demand for new molecules with enhanced properties. nih.govnih.govacs.org Fluorinated compounds now account for a significant portion of new pharmaceuticals, highlighting the impact of fluorine in medicinal chemistry. nih.gov
A key trend is the design of fluorinated molecules with precisely controlled three-dimensional structures to optimize interactions with biological targets. mdpi.com The difluoroethoxy group in this compound can influence the conformation of the molecule and its ability to form key interactions.
In sulfonamide research, there is a move beyond traditional antibacterial applications to a wide range of therapeutic areas, including oncology, virology, and neurology. nih.gov The sulfonamide group is a versatile pharmacophore that can be readily modified to tune the properties of a molecule. ucl.ac.uk The combination of a fluorinated ether and a sulfonamide in a single molecule, as seen in the title compound, represents a promising strategy for developing novel bioactive agents.
Computational-Experimental Feedback Loops in Chemical Discovery and Optimization
The integration of computational chemistry with experimental synthesis and testing has become a powerful paradigm in modern chemical research. jddhs.com For this compound, computational methods can be used to predict a variety of properties and guide experimental work.
Density Functional Theory (DFT) calculations can provide insights into the molecular structure, electronic properties, and vibrational frequencies of the compound, complementing experimental data from techniques like NMR and IR spectroscopy. tandfonline.comresearchgate.netresearchgate.net Molecular modeling and docking studies can predict the binding affinity of the compound to biological targets, helping to prioritize synthetic efforts. nih.govnih.gov
An iterative feedback loop can be established where computational predictions guide the design and synthesis of new analogs. The experimental data from the testing of these analogs is then used to refine the computational models, leading to more accurate predictions in subsequent rounds. jddhs.com This synergistic approach accelerates the discovery and optimization of new chemical entities with desired properties. jddhs.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of related sulfonamides with their biological activity, further guiding the design of more potent compounds. jddhs.com
Q & A
Q. What are the optimized synthetic routes for 2-(2,2-Difluoroethoxy)ethane-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of the precursor 2-(2,2-difluoroethoxy)ethan-1-amine. A common route includes reacting the amine with sulfonyl chloride derivatives under controlled conditions. For example, thionyl chloride (SOCl₂) or chlorosulfonic acid can be used to generate the sulfonyl chloride intermediate, followed by ammonolysis to introduce the sulfonamide group . Key factors affecting yield include:
- Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis).
- Solvent : Dichloromethane or toluene is preferred for its inertness and ability to dissolve intermediates .
- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 4.5–4.7 ppm (t, -OCH₂CF₂H) and δ 3.4–3.6 ppm (m, -SO₂NH₂) confirm the difluoroethoxy and sulfonamide groups .
- ¹⁹F NMR : A triplet near δ -120 ppm (-CF₂-) verifies the difluoroethoxy moiety .
- IR Spectroscopy : Strong absorptions at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group .
- Mass Spectrometry : Molecular ion peaks at m/z 215.27 (M+H⁺) align with the molecular formula C₄H₈F₂NO₃S .
Q. What are the primary applications of this compound in medicinal chemistry, and what methodological approaches validate its therapeutic potential?
- Methodological Answer : The compound is a key intermediate in herbicides like Penoxsulam, where it inhibits acetolactate synthase (ALS) in weeds . Validation methods include:
- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant ALS enzymes and UV/Vis spectroscopy to track substrate depletion .
- Comparative Bioactivity Studies : Test analogs with modified substituents (e.g., replacing difluoroethoxy with methoxy) to establish the fluorine dependency of herbicidal activity .
Advanced Research Questions
Q. How does the difluoroethoxy substituent affect the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electronegativity of fluorine increases the leaving-group ability of the ethoxy moiety. For example:
- Kinetic Studies : Second-order rate constants for SN2 reactions with iodide ions are 3–5× higher for difluoroethoxy derivatives vs. ethoxy analogs, attributed to the -I effect of fluorine .
- Computational Analysis : Density Functional Theory (DFT) calculations show lower activation energy barriers for fluorinated compounds due to stabilization of transition states by fluorine’s electron-withdrawing effects .
Q. What contradictions exist in reported biological activities of sulfonamide derivatives, and how can structure-activity relationship (SAR) studies resolve these discrepancies?
- Methodological Answer : Discrepancies arise from varying enzyme binding affinities due to substituent positioning. For instance:
- SAR Table :
| Compound | Substituent | IC₅₀ (ALS Inhibition) | Reference |
|---|---|---|---|
| 2-(2,2-Difluoroethoxy)-... | -OCH₂CF₂H | 0.12 µM | |
| 2-Ethoxy analog | -OCH₂CH₃ | 1.45 µM | |
| 2-Methoxy analog | -OCH₃ | 2.30 µM |
- Resolution : Fluorine’s electronegativity enhances hydrogen bonding with ALS active sites, explaining higher potency in difluoroethoxy derivatives .
Q. How do solvent polarity and reaction temperature impact the efficiency of sulfonamide group transformations in this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in sulfonamide formation, improving yields by 15–20% compared to non-polar solvents .
- Temperature : Reactions at 25°C achieve 85% conversion in 2 hours, while lower temperatures (0°C) slow kinetics (48 hours for 80% yield) but reduce byproduct formation (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
